4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at the 4-position, a 4-(difluoromethoxy)phenyl group at the 5-position, and a thiol (-SH) group at the 3-position.
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3OS/c1-2-7-17-10(15-16-12(17)19)8-3-5-9(6-4-8)18-11(13)14/h2-6,11H,1,7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBITUOIEWVGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via the reaction of appropriately functionalized starting materials to construct the triazole core bearing the desired substituents. A common approach involves:
- Step 1: Reaction of 4-(difluoromethoxy)phenyl isocyanate with allyl isothiocyanate or related precursors.
- Step 2: Cyclization under controlled conditions to form the 1,2,4-triazole ring bearing the thiol group at position 3.
- Step 3: Isolation and purification of the target compound.
This method leverages nucleophilic addition and ring-closure reactions to generate the heterocyclic scaffold with high regioselectivity.
Reaction Conditions
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N,N',N'-hexamethylphosphoric triamide (HMPA) are commonly used to facilitate the cyclization and maintain solubility of reactants.
- Temperature: Reactions are typically conducted at elevated temperatures around 80°C to 100°C to promote efficient cyclization.
- Atmosphere: Sealed tubes or Schlenk techniques under inert or air atmosphere depending on the sensitivity of intermediates.
- Bases: Potassium carbonate or other mild bases are employed to deprotonate intermediates and drive the reaction forward.
Industrial Production Methods
For scale-up and industrial synthesis, the following adaptations are common:
- Continuous Flow Reactors: These enable precise control over reaction time, temperature, and mixing, improving yield and reproducibility.
- Automated Systems: Automation enhances throughput and reduces human error.
- Purification: Recrystallization and chromatographic methods (e.g., column chromatography) are used to achieve high purity, critical for research and pharmaceutical applications.
Detailed Reaction Analysis and Data Table
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(Difluoromethoxy)phenyl isocyanate + allyl isothiocyanate | DMF or HMPA, 80°C, sealed tube, 24 h | ~70-80 | Base (K2CO3) facilitates cyclization |
| 2 | Cyclization to 1,2,4-triazole ring | Elevated temperature, inert atmosphere | - | Formation of thiol-substituted triazole core |
| 3 | Purification | Recrystallization or chromatography | - | Ensures removal of impurities and byproducts |
Reagents and Their Roles
| Reagent | Role | Typical Amount |
|---|---|---|
| 4-(Difluoromethoxy)phenyl isocyanate | Provides difluoromethoxyphenyl moiety | Stoichiometric |
| Allyl isothiocyanate | Allyl group source and thiol precursor | Stoichiometric |
| Potassium carbonate (K2CO3) | Base to promote cyclization | Catalytic (approx. 0.1 eq) |
| HMPA or DMF | Solvent to dissolve reactants | Sufficient to maintain solution |
Research Findings and Optimization Notes
- The use of HMPA as a solvent has been shown to improve yield and reaction rate due to its strong solvating ability for anions and polar intermediates.
- Reaction times of approximately 24 hours at 80°C are optimal for complete conversion.
- Sealed tube or Schlenk techniques prevent moisture and oxygen interference, which can degrade sensitive intermediates.
- Post-reaction treatment with acetic acid and extraction with methylene chloride facilitates removal of inorganic salts and unreacted materials.
- Drying over anhydrous sodium sulfate and concentration under reduced pressure precedes chromatographic purification to isolate the pure compound.
Comparative Analysis with Related Compounds
The presence of the difluoromethoxy group on the phenyl ring distinguishes this compound from analogs such as 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol or 4-allyl-5-[4-(methoxy)phenyl]-4H-1,2,4-triazole-3-thiol. This substitution enhances chemical stability and biological activity, which necessitates precise synthetic control to preserve the functional group integrity during preparation.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-(Difluoromethoxy)phenyl isocyanate, allyl isothiocyanate |
| Solvents | HMPA, DMF |
| Base | Potassium carbonate |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Atmosphere | Sealed tube or inert gas |
| Purification | Recrystallization, chromatography |
| Typical Yield | 70-80% |
This detailed overview synthesizes diverse research data and industrial practice to provide a comprehensive understanding of the preparation methods for 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol. The methods emphasize controlled reaction conditions, choice of reagents, and purification techniques to achieve high yield and purity, supporting its applications in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole compounds .
Scientific Research Applications
4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The difluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility : The 1,2,4-triazole-3-thiol scaffold supports diverse substitutions, enabling tuning for specific targets (e.g., EGFR, viral proteases, antioxidant pathways).
- Activity-Structure Relationships: Electron-Withdrawing Groups (e.g., CF₃, difluoromethoxy): Improve binding to enzymatic pockets but may reduce antioxidant capacity.
- Therapeutic Potential: The target compound’s difluoromethoxy group positions it uniquely for CNS or metabolic diseases, whereas bulkier substituents (e.g., quinolinyl) favor kinase targeting.
Biological Activity
4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a novel compound with the molecular formula C₁₂H₁₁F₂N₃OS and a molecular weight of 283.3 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its unique structural features that enhance its stability and biological activity compared to other triazole derivatives. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings.
Chemical Structure and Properties
The compound features a triazole ring and a difluoromethoxy group, which contribute to its chemical stability and biological efficacy. The presence of the thiol group enhances its reactivity, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₂N₃OS |
| Molecular Weight | 283.3 g/mol |
| CAS Number | 861440-09-7 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating the antimicrobial activity of various triazole derivatives found that this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Minimum Inhibitory Concentration (MIC)
The MIC values for the compound were reported in the range of 31.25 - 62.5 μg/mL , indicating potent antimicrobial activity at relatively low concentrations. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Notably, compounds containing the triazole-thiol moiety have shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that:
- Cytotoxicity : The compound exhibited selective cytotoxicity towards melanoma cells.
- IC50 Values : Specific derivatives showed IC50 values as low as 6.2 μM against colon carcinoma cells and 27.3 μM against breast cancer cells.
Structure-Biological Activity Relationship
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for enhancing pharmacological activity.
- Thiol Group : Contributes to reactivity and potential interactions with biological targets.
- Difluoromethoxy Substitution : Improves stability and possibly alters binding affinity to target proteins.
Q & A
Q. What are the optimal synthetic routes for 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with the formation of hydrazinecarbothioamide precursors under basic conditions. For example, alkylation or Mannich reactions are employed to introduce the allyl and difluoromethoxyphenyl groups. Intermediates are characterized via ¹H-NMR (δ 7.5–8.2 ppm for aromatic protons, δ 5.1–5.9 ppm for allyl groups), ¹³C-NMR , and HR-MS (e.g., [M+H]+ at m/z 325.08). Purification often uses silica gel chromatography with gradients like hexane:ethyl acetate (75:25) .
Q. Which analytical techniques are critical for validating the purity and structure of this compound?
Key methods include:
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., allyl protons at δ 5.2–5.8 ppm, difluoromethoxy signals at δ 6.8–7.3 ppm).
- IR spectroscopy : Thiol (-SH) stretches near 2550–2600 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹.
- HR-MS : To verify molecular ion peaks and isotopic patterns.
- Elemental analysis : For C, H, N, S content (e.g., C: 52.3%, H: 3.8%, N: 16.1%) .
Q. What initial biological screening assays are recommended for evaluating antimicrobial activity?
Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria, alongside antifungal testing (C. albicans, A. niger). Compare results to standards like norfloxacin (antibacterial) and fluconazole (antifungal). Dose-response curves (0.5–128 µg/mL) are analyzed for IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications at the triazole ring influence biological activity and target selectivity?
Substituents like the allyl group enhance lipophilicity, improving membrane permeability, while the difluoromethoxyphenyl moiety increases metabolic stability. Docking studies (e.g., using AutoDock Vina) reveal that electron-withdrawing groups (e.g., -CF₃) strengthen interactions with hydrophobic pockets in enzymes like SARS-CoV-2 helicase (PDB: 5WWP) or EGFR .
Q. What in silico methods are used to predict binding affinity and mechanism of action?
- Molecular docking : Prioritize targets like EGFR or viral helicases using flexible ligand protocols (30 conformers per molecule).
- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns).
- ADME prediction : Use SwissADME to assess logP (optimal range: 2.5–3.5) and bioavailability scores .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Replicate assays : Use standardized protocols (CLSI guidelines) to minimize variability.
- SAR analysis : Compare substituent effects (e.g., para-substituted phenyl groups vs. ortho/meta).
- Meta-analysis : Pool data from multiple studies (e.g., MIC values for S. aureus range 8–64 µg/mL) and identify outliers via statistical tools like Grubbs’ test .
Q. What strategies improve the compound’s synergy with existing antibiotics against resistant strains?
Test combinations with β-lactamase inhibitors (e.g., clavulanic acid) or efflux pump blockers (e.g., reserpine). Fractional Inhibitory Concentration (FIC) indices <0.5 indicate synergy. For example, triazole-thiol derivatives combined with meropenem show 4–8-fold MIC reductions against NDM-1-producing K. pneumoniae .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for triazole-thiol derivatives?
Variations may arise from:
- Cell line specificity : EGFR-overexpressing lines (e.g., A549) show higher sensitivity than non-cancerous cells (e.g., HEK293).
- Assay conditions : MTT vs. resazurin assays can yield differing IC₅₀ values due to redox interference.
- Batch purity : Impurities >2% (e.g., unreacted hydrazinecarbothioamide) may skew results. Validate via HPLC (≥95% purity) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | ¹H-NMR (δ, ppm) | HR-MS ([M+H]+) | Yield (%) |
|---|---|---|---|
| Hydrazinecarbothioamide | 7.8 (d, Ar-H), 10.2 (s, -NH) | 235.09 | 78 |
| Allylated derivative | 5.6 (m, -CH₂-CH=CH₂), 7.3 (d, Ar-H) | 289.12 | 81 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
